N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S2/c19-12-2-4-13(5-3-12)25-9-17(22)21-18-20-14(8-26-18)11-1-6-15-16(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLJISJSBHSNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
- IUPAC Name : N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
- Molecular Formula : C₁₈H₁₃N₃O₆S
- Molecular Weight : 399 Da
- LogP : 3.85
- Polar Surface Area : 113 Ų
These properties suggest a moderate lipophilicity and potential for cellular membrane permeability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For instance, a study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 26 to 65 µM . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
The biological activity of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have shown inhibition of enzymes like MEK1/2 kinases, which are crucial in the MAPK/ERK signaling pathway associated with cell proliferation and survival .
- Regulation of Apoptosis : The compound may enhance apoptotic signaling pathways by modulating the expression of proteins involved in apoptosis .
- Cell Cycle Arrest : It has been observed that certain thiazole derivatives can induce G0/G1 phase arrest in sensitive cancer cell lines .
Study 1: Cytotoxicity Evaluation
A recent investigation assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines using MTS assays. The study found that compounds similar to N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide exhibited selective toxicity towards cancer cells while sparing normal fibroblasts . This selectivity is crucial for minimizing side effects in therapeutic applications.
Study 2: In Vivo Efficacy
In vivo studies utilizing streptozotocin-induced diabetic mice models demonstrated that thiazole derivatives could effectively lower blood glucose levels while exhibiting minimal cytotoxicity at therapeutic doses. This suggests potential applications beyond oncology, possibly in metabolic disorders .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of thiazole derivatives, including N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide, as promising anticancer agents. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A study published in ResearchGate demonstrated that thiazole derivatives exhibit significant cytotoxicity against breast cancer cells, suggesting that modifications to the thiazole moiety can enhance their anticancer activity . Furthermore, the benzodioxole group is known for its ability to interact with biological targets involved in cancer progression, thereby enhancing the compound's efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have been documented to possess antibacterial and antifungal activities. Research indicates that the presence of the thiazole ring enhances the interaction with microbial enzymes, leading to increased potency against resistant strains of bacteria and fungi .
A study focusing on the synthesis and evaluation of new thiazole derivatives reported promising results against various pathogens, including Staphylococcus aureus and Candida albicans, indicating that N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide could be a candidate for developing new antimicrobial therapies .
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects. Compounds containing thiazole and benzodioxole motifs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Studies have indicated that similar compounds can modulate pathways associated with neuroinflammation and oxidative stress, potentially offering therapeutic benefits in neurodegenerative conditions . The specific mechanisms by which N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide exerts these effects warrant further investigation.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thiazole ring in the title compound distinguishes it from analogs with triazole, thiadiazole, or imidazothiazole cores. Key comparisons include:
Key Observations :
Substituent Analysis
However, the benzodioxol moiety in the title compound likely increases steric bulk compared to simpler alkyl or aryl substituents.
Comparison with Triazole-Based Analogs
Compounds like those in utilize:
- 1,2,4-Triazole Synthesis : Cyclization of hydrazinecarbothioamides under basic conditions.
- S-Alkylation : Reaction with α-haloketones to append sulfanylacetamide chains.
Yield and Purity :
Pharmacological and Physicochemical Properties
MMP-9 Inhibition Potential
The sulfanylacetamide motif is shared with MMP-9 inhibitors like N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) . While the title compound’s activity is unconfirmed, its benzodioxol group may enhance binding to hydrophobic enzyme domains compared to hexahydroquinazolinone-based analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
